4,4'-Didodecyloxyazoxybenzene
Übersicht
Beschreibung
4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 and a molecular weight of 566.86 g/mol . It is known for its unique structural properties, which include two dodecyloxy groups attached to an azoxybenzene core. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Wissenschaftliche Forschungsanwendungen
4,4’-Didodecyloxyazoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is employed in the study of biological membranes and as a probe in fluorescence microscopy.
Industry: The compound is used in the production of liquid crystal materials and other advanced materials
Wirkmechanismus
Target of Action
It is known that this compound is used in the field of liquid crystal materials . Liquid crystals are often used in displays and sensors due to their unique properties of having phases that exhibit order like a crystal but flow like a liquid.
Action Environment
The action of 4,4’-Didodecyloxyazoxybenzene, like other liquid crystals, can be influenced by environmental factors such as temperature and electric fields. For instance, the transition between different liquid crystal phases can be induced by changing the temperature . Additionally, the orientation of the molecules in the liquid crystal phase can be controlled by applying an electric field, which is the principle behind LCD technology.
Vorbereitungsmethoden
The synthesis of 4,4’-Didodecyloxyazoxybenzene typically involves the reaction of dodecyloxybenzene with nitrosobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, usually a strong acid or base, to facilitate the formation of the azoxy linkage . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4,4’-Didodecyloxyazoxybenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Vergleich Mit ähnlichen Verbindungen
4,4’-Didodecyloxyazoxybenzene can be compared with other azoxybenzene derivatives, such as:
4,4’-Dioctyloxyazoxybenzene: Similar in structure but with shorter alkyl chains, leading to different physical properties.
4,4’-Didecyloxyazoxybenzene: Another derivative with intermediate chain length, offering a balance between solubility and stability.
4,4’-Dioxyazoxybenzene: Lacks the alkyl chains, resulting in significantly different chemical behavior and applications.
These comparisons highlight the unique properties of 4,4’-Didodecyloxyazoxybenzene, particularly its long alkyl chains, which contribute to its distinct chemical and physical characteristics.
Eigenschaften
IUPAC Name |
(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXFGRPXYHTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467464 | |
Record name | 4,4'-Didodecyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-14-3 | |
Record name | 4,4'-Didodecyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.